Cas no 351370-98-4 (2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine)

2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic amine derivative featuring a fused pyrrolidine-pyridine core with a benzyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid, polycyclic structure enhances stereochemical control in reactions, making it valuable for constructing complex heterocycles. The benzyl group offers a handle for further functionalization, enabling tailored modifications for specific applications. The saturated ring system contributes to improved stability and solubility in various solvents, facilitating its use in diverse synthetic pathways. Its potential as a scaffold for medicinal chemistry is underscored by its compatibility with a range of catalytic and stoichiometric transformations.
2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine structure
351370-98-4 structure
商品名:2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine
CAS番号:351370-98-4
MF:C14H20N2
メガワット:216.322
MDL:MFCD06858492
CID:302898
PubChem ID:21978986

2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine 化学的及び物理的性質

名前と識別子

    • 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
    • 1H-Pyrrolo[3,4-c]pyridine,octahydro-2-(phenylmethyl)-
    • 2-Benzyl-octahydro-pyrrolo(3,4-c)pyridine
    • 2-BENZYL-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE
    • 2-benzyloctahydro-1H-pyrrolo[3.4-c]pyridine
    • 2-Benzyl-octahydro-pyrrol-3,4-cpyridine
    • 2-Benzyloctahydropyrrolo[3,4-c]pyridine
    • 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine
    • MFCD06858492
    • CS-0320252
    • AS-0787
    • FT-0750409
    • SCHEMBL928351
    • 1H-Pyrrolo[3,4-c]pyridine, octahydro-2-(phenylmethyl)-
    • 2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine
    • A6168
    • AKOS015901156
    • 351370-98-4
    • VZMAYQMDXZLZFZ-UHFFFAOYSA-N
    • SB36777
    • AC-29476
    • DTXSID10956584
    • AM807488
    • 2-Benzyl-octahydropyrrolo[3,4-c]pyridine
    • DB-027815
    • MDL: MFCD06858492
    • インチ: InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2
    • InChIKey: VZMAYQMDXZLZFZ-UHFFFAOYSA-N
    • ほほえんだ: C(N1CC2CCNCC2C1)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 216.16300
  • どういたいしつりょう: 216.163
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 15.3A^2

じっけんとくせい

  • 密度みつど: 1.049
  • ふってん: 317.7°Cat760mmHg
  • フラッシュポイント: 127.3°C
  • 屈折率: 1.558
  • PSA: 15.27000
  • LogP: 1.99460

2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine セキュリティ情報

2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0213-500mg
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
351370-98-4 97%
500mg
¥3926.03 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJZHC003-1G
2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine
351370-98-4 95%
1g
¥ 5,082.00 2023-04-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0213-500mg
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
351370-98-4 97%
500mg
1602.8CNY 2021-05-08
eNovation Chemicals LLC
Y0977368-5g
2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine
351370-98-4 95%
5g
$2450 2024-08-03
eNovation Chemicals LLC
Y1122676-500mg
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
351370-98-4 95%
500mg
$500 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0213-5g
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
351370-98-4 97%
5g
7123.56CNY 2021-05-08
Chemenu
CM170530-1g
2-Benzyl-octahydro-pyrrolo(3,4-c)pyridine
351370-98-4 95%
1g
$*** 2023-05-30
eNovation Chemicals LLC
Y1122676-250mg
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
351370-98-4 95%
250mg
$315 2024-07-28
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-09397-1g
2-BENZYL-OCTAHYDRO-PYRROLO(3,4-C)PYRIDINE
351370-98-4 95%
1g
$615 2023-09-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0213-1g
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
351370-98-4 97%
1g
2357.56CNY 2021-05-08

2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine 関連文献

2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridineに関する追加情報

Introduction to 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine (CAS No. 351370-98-4)

2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 351370-98-4, is a structurally complex organic compound belonging to the class of heterocyclic amines. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. The presence of both a benzyl group and an octahydro-1H-pyrrolo[3,4-c]pyridine core suggests a high degree of molecular complexity, which may contribute to its pharmacological properties.

The octahydro-1H-pyrrolo[3,4-c]pyridine scaffold is a fused ring system consisting of a pyrrole ring connected to a piperidine ring, both of which are saturated. This type of structure is commonly found in various bioactive molecules and has been extensively studied for its potential applications in drug discovery. The benzyl group attached to the pyrrolopyridine system introduces additional functionalization possibilities, enabling modifications that could fine-tune the compound's biological profile.

In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. The 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine scaffold has emerged as a promising candidate due to its ability to interact with biological targets in unique ways. Studies have shown that derivatives of this compound can exhibit properties such as receptor binding affinity and enzyme inhibition, making it a valuable scaffold for medicinal chemists.

One of the most compelling aspects of 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine is its potential as a lead compound for drug development. Researchers have been exploring its interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The benzyl group provides a handle for further chemical modifications, allowing scientists to optimize the compound's pharmacokinetic and pharmacodynamic properties. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies.

The synthesis of 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the benzyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its biological potential in preclinical studies.

Recent research has highlighted the biological activity of 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine and its derivatives. For instance, studies have demonstrated that certain analogs of this compound exhibit inhibitory effects on specific enzymes implicated in neurological disorders. The precise binding interactions between these compounds and their targets are being elucidated through computational modeling and experimental techniques such as X-ray crystallography. These insights are crucial for understanding the mechanisms of action and for designing more effective therapeutic agents.

The potential therapeutic applications of 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine are broad and span multiple disease areas. Initial findings suggest that this compound may have utility in treating conditions such as depression, anxiety disorders, and pain syndromes. The ability to modulate neurotransmitter systems makes it an attractive candidate for central nervous system (CNS) drug development. Additionally, the structural features of this compound may contribute to its potential as an anti-inflammatory agent or an antioxidant.

In conclusion, 2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine (CAS No. 351370-98-4) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable scaffold for drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:351370-98-4)2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine
A6168
清らかである:99%
はかる:10g
価格 ($):3444.0